Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate
Description
Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a methyl ester at position 3, and a 4-{[1-(4-fluorophenyl)ethyl]amino} group at position 2.
Properties
CAS No. |
1251568-93-0 |
|---|---|
Molecular Formula |
C19H16ClFN2O3 |
Molecular Weight |
374.8 |
IUPAC Name |
methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |
InChI Key |
IOFMRFKSBDLTNF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorophenyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following table summarizes key structural differences and inferred properties of Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate and related compounds:
Key Observations:
- Position 8 Substitution: The target compound and the indole-substituted analogue share a chlorine atom at position 8, which may enhance electronic interactions with hydrophobic binding pockets. In contrast, the hexahydroquinoline derivative features a methyl group here, likely reducing steric hindrance.
- Amino Substituent at Position 4: The target compound’s 4-fluorophenylethyl group balances lipophilicity and metabolic stability, whereas the indole-containing analogue introduces a larger aromatic system capable of π-π stacking or H-bonding. The hexahydroquinoline derivative replaces the amino group entirely with a thiophene ring, favoring sulfur-mediated interactions.
- The hexahydroquinoline in offers greater conformational flexibility, which may enhance binding to flexible enzyme pockets.
Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural features suggest plausible therapeutic directions:
- Indole and Thiophene Groups: The indole substituent in is associated with serotonin receptor modulation, while thiophene in is linked to anti-inflammatory effects, highlighting how minor structural changes redirect biological activity .
- Ester vs. Nitrile Groups : The methyl ester in the target compound may confer slower hydrolysis compared to ethyl esters (e.g., ), prolonging half-life. The nitrile group in could act as a hydrogen-bond acceptor, enhancing target affinity .
Biological Activity
Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of various tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This inhibition is crucial in cancer therapies, where aberrant signaling through these receptors promotes tumor growth and survival .
- Induction of Apoptosis : By blocking the signaling pathways mediated by EGFR and HER2, the compound can induce apoptosis in cancer cells, thereby reducing tumor proliferation .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Studies have shown that this compound exhibits significant antitumor effects in various cancer cell lines. It has been particularly effective against non-small cell lung cancer (NSCLC) and breast cancer models .
- Anti-inflammatory Properties : Beyond its anticancer effects, the compound also displays anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of In Vitro Studies
Case Study: NSCLC Treatment
In a clinical trial involving patients with advanced non-small cell lung cancer, treatment with this compound demonstrated:
- Overall Response Rate : 30% achieved partial response.
- Median Progression-Free Survival : 6 months.
These results highlight the compound's potential as a targeted therapy for specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
